
(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the sulfur-fluorine bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazepane derivatives.
Wissenschaftliche Forschungsanwendungen
®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of ®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur and nitrogen-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
1,2,4-Thiadiazinane 1,1-dioxides: Found in various biologically active compounds for different medical conditions.
Uniqueness
®-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C6H15ClN2O2S |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
(4R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
PWIFBWJZLFELQK-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@@H]1CN(S(=O)(=O)CCN1)C.Cl |
Kanonische SMILES |
CC1CN(S(=O)(=O)CCN1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)


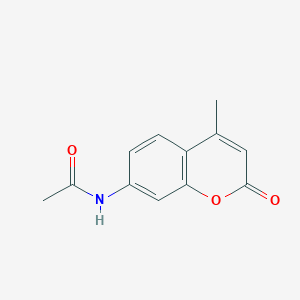
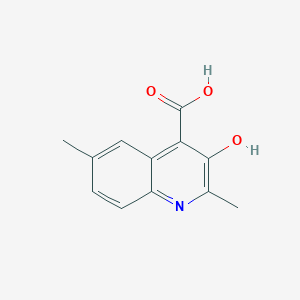
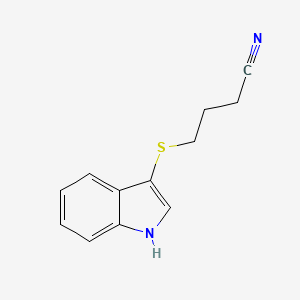


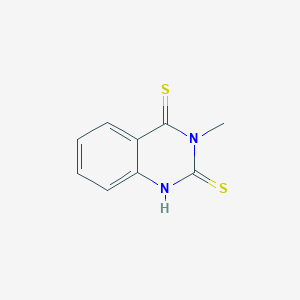
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

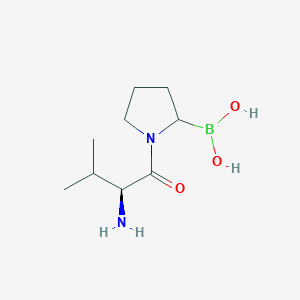
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
